molecular formula C16H25NO3 B6990209 3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one

3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B6990209
M. Wt: 279.37 g/mol
InChI Key: GRRIHOJJKQUHEP-UHFFFAOYSA-N
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Description

3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes cyclopropyl groups, a pyrrolidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the cyclopropyl groups and the methoxy group through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or an alkane derivative.

Scientific Research Applications

3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where its unique chemical properties may offer advantages.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which 3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropyl groups and the pyrrolidine ring may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of cyclopropyl groups and a pyrrolidine ring, which confer unique chemical and biological properties

Properties

IUPAC Name

3,3-dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(10-18)8-13(20-2)9-17(16)15(19)7-14(11-3-4-11)12-5-6-12/h7,11-13,18H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIHOJJKQUHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)C=C(C2CC2)C3CC3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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